molecular formula C9H13F3N2O3 B13497039 2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid

2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid

Cat. No.: B13497039
M. Wt: 254.21 g/mol
InChI Key: JLIHAABXACQEJO-UHFFFAOYSA-N
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Description

2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid is a compound that features a trifluoroacetyl group attached to a diazepane ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid typically involves the reaction of 1,4-diazepane with trifluoroacetic anhydride to introduce the trifluoroacetyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The resulting intermediate is then reacted with bromoacetic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the trifluoroacetyl group or reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The diazepane ring provides structural rigidity and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetic acid: A simpler compound with a trifluoroacetyl group, used in various chemical reactions and as a solvent.

    Trifluoroacetic anhydride: An anhydride form used in acylation reactions and as a dehydrating agent.

    1,4-Diazepane: The parent compound of the diazepane ring, used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid is unique due to the combination of the trifluoroacetyl group and the diazepane ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications.

Properties

Molecular Formula

C9H13F3N2O3

Molecular Weight

254.21 g/mol

IUPAC Name

2-[4-(2,2,2-trifluoroacetyl)-1,4-diazepan-1-yl]acetic acid

InChI

InChI=1S/C9H13F3N2O3/c10-9(11,12)8(17)14-3-1-2-13(4-5-14)6-7(15)16/h1-6H2,(H,15,16)

InChI Key

JLIHAABXACQEJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)C(F)(F)F)CC(=O)O

Origin of Product

United States

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